molecular formula C9H11NO2S B14673449 3-(Benzenesulfinyl)propanamide CAS No. 49639-35-2

3-(Benzenesulfinyl)propanamide

Cat. No.: B14673449
CAS No.: 49639-35-2
M. Wt: 197.26 g/mol
InChI Key: SCSGQRBXVYHCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Chemical Significance

The chemical properties and potential utility of 3-(Benzenesulfinyl)propanamide are derived directly from its distinct molecular architecture. The molecule's character is shaped by the electronic and steric properties of the sulfinyl group, the reactivity and hydrogen-bonding capabilities of the amide linkage, and the specific connectivity of the propanamide chain.

The sulfinyl group, -S(=O)-, is a central feature of the molecule. It contains a sulfur atom bonded to an oxygen atom and two carbon atoms (one in the phenyl ring and one in the propyl chain). This arrangement results in a tetrahedral geometry around the sulfur atom, which also possesses a lone pair of electrons. nih.gov The bond between sulfur and oxygen is polar and partially dative in nature. nih.govacs.org

A critical aspect of the sulfinyl group is its stereochemistry. When the two organic substituents attached to the sulfur atom are different, as they are in this compound (a phenyl group and a propyl group), the sulfur atom becomes a stereogenic center. nih.govacs.org This chirality means that this compound can exist as a pair of enantiomers (R- and S-isomers). These stereoisomers are non-superimposable mirror images of each other. docbrown.info The stereogenic nature of sulfoxides is of paramount importance in asymmetric synthesis, where they are used as chiral auxiliaries to control the stereochemical outcome of reactions. acs.orgresearchgate.net

Table 1: Stereochemical Properties of this compound

FeatureDescriptionReference
Chiral Center The sulfur atom of the sulfinyl group. nih.govacs.org
Substituents on Sulfur Phenyl group, propanamide-linked propyl group, oxygen atom, lone pair of electrons.
Resulting Isomerism Exists as a pair of enantiomers (R/S isomers). docbrown.info
Significance Important in asymmetric synthesis and for biological activity, as enantiomers can have different interactions with other chiral molecules like enzymes. acs.org

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. science-revision.co.ukstudymind.co.uk For this compound, a key positional isomer would be 2-(Benzenesulfinyl)propanamide , where the benzenesulfinyl group is attached to the second carbon of the propanamide chain instead of the third. This change in the position of the functional group would likely lead to different chemical and physical properties. science-revision.co.uk

Furthermore, the study of structural analogues, where functional groups are systematically replaced, provides insight into structure-activity relationships. Key analogues of this compound include compounds where the sulfinyl group is oxidized or the amide group is modified.

Sulfonyl Analogue : 3-(Benzenesulfonyl)propanamide features a sulfonyl group (-SO₂-) in place of the sulfinyl group. The sulfonyl group is not chiral (unless the rest of the molecule makes it so), is a stronger electron-withdrawing group, and acts only as a hydrogen bond acceptor. vulcanchem.com This modification would alter the molecule's electronic properties, geometry, and potential biological interactions. vulcanchem.comvulcanchem.com

Amide Analogues : The primary amide (-CONH₂) could be substituted to form secondary or tertiary amides, such as N-benzyl 3-(phenylsulfonyl)propanamide . ontosight.ai Such changes would alter the hydrogen-bonding pattern and introduce different steric and electronic features. evitachem.com

Table 2: Structural Isomers and Analogues of this compound

Compound NameStructural DifferenceKey Feature Change
2-(Benzenesulfinyl)propanamide Positional isomer; sulfinyl group at C2.Altered proximity of functional groups.
3-(Benzenesulfonyl)propanamide Oxidation state analogue; sulfonyl (-SO₂-) instead of sulfinyl.Achiral sulfur center, stronger electron-withdrawing nature. vulcanchem.com
N-substituted Analogues N-H proton of the amide is replaced by an organic group (e.g., benzyl).Altered hydrogen bonding capacity and steric bulk. ontosight.ai

Overview of Existing Research Landscape for Sulfinyl-Amide Compounds

Compounds containing both sulfinyl and amide functionalities are situated within two major domains of chemical science: organosulfur chemistry and the study of amide-containing scaffolds, particularly in medicinal chemistry.

Organosulfur chemistry is a vast and dynamic field, producing compounds that are crucial in organic synthesis, materials science, and pharmaceuticals. mdpi.com Sulfur's ability to exist in various oxidation states leads to a rich chemistry of transformations. mdpi.com Sulfinyl derivatives, or sulfoxides, are recognized as valuable synthetic intermediates. researchgate.net The thermal elimination of sulfoxides is a classic method for generating alkenes, while their stereogenic nature has been harnessed for the synthesis of enantiomerically pure compounds. acs.orgingentaconnect.com Recent trends in organosulfur chemistry include the development of new catalytic methods for forming C-S bonds and the desulfurative functionalization of organosulfur compounds. rsc.orgnih.gov Sulfinamides (R-S(=O)NR'R''), which are structurally related to this compound, have been explored as chiral auxiliaries and have found applications in drug development. rsc.orgacs.org

Molecules built around specific core structures, or scaffolds, are a central concept in modern drug discovery. The amide bond is a privileged component in these scaffolds due to its stability and ability to form key hydrogen bonds with biological targets like enzymes and receptors. nih.gov The development of novel scaffolds is a promising strategy for creating drugs with improved efficacy and safety. nih.gov Sp³-enriched scaffolds, which have a higher fraction of carbon atoms with tetrahedral geometry, are of increasing interest in developing drug candidates with improved physicochemical properties. acs.org The inclusion of a sulfinyl group within an amide-containing scaffold, as seen in this compound, introduces a chiral center and specific polarity, offering a way to create structurally diverse and potentially bioactive molecules. researchgate.netontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49639-35-2

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-(benzenesulfinyl)propanamide

InChI

InChI=1S/C9H11NO2S/c10-9(11)6-7-13(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)

InChI Key

SCSGQRBXVYHCRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzenesulfinyl Propanamide and Its Structural Analogues

Direct Synthesis Approaches for the 3-(Benzenesulfinyl)propanamide Core

Direct synthesis strategies aim to construct the this compound molecule by establishing its core functional groups—the sulfoxide (B87167) and the amide—through highly controlled and efficient reactions. These approaches typically involve either the oxidation of a pre-formed thioether-amide or the amidation of a pre-formed sulfinyl-acid.

The creation of the chiral center at the sulfur atom is one of the most critical steps in the synthesis of enantiopure this compound. This is achieved through the asymmetric oxidation of the corresponding prochiral sulfide (B99878), 3-(Benzenethio)propanamide. The primary challenge lies in delivering an oxygen atom to one of the two lone pairs of the sulfur atom with high selectivity, while simultaneously preventing over-oxidation to the achiral sulfone. acsgcipr.orgresearchgate.net

The asymmetric oxidation of sulfides to chiral sulfoxides is a well-established field, with several reliable methods applicable to precursors like 3-(Benzenethio)propanamide. illinois.edu These methods can be broadly categorized into metal-catalyzed reactions and biocatalytic approaches.

Metal-catalyzed systems are among the most widely used for this transformation. A seminal example is the Kagan-Modena modification of the Sharpless epoxidation conditions. acsgcipr.orglibretexts.org This methodology employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand. The choice of hydroperoxide oxidant is crucial, with cumene (B47948) hydroperoxide (CHP) often providing higher enantioselectivity compared to tert-butyl hydroperoxide (TBHP). libretexts.org The reaction proceeds through a chiral titanium-peroxo complex that selectively oxidizes one face of the sulfide.

Biocatalytic methods offer an environmentally friendly alternative, often providing exceptional levels of stereoselectivity. acsgcipr.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and peroxidases can catalyze the oxidation of sulfides with high enantiomeric excess (ee). acsgcipr.orgnih.gov These enzymatic reactions typically use molecular oxygen as the terminal oxidant and operate under mild aqueous conditions, minimizing waste and avoiding the use of heavy metals. acsgcipr.org

Table 1. Comparison of Stereoselective Oxidation Methods for Aryl Alkyl Sulfides
Catalyst/Reagent SystemChiral Ligand/AuxiliaryOxidantTypical Enantiomeric Excess (ee)Reference
Ti(O-iPr)₄(+)-Diethyl Tartrate (DET)Cumene Hydroperoxide (CHP)>90% libretexts.org
Vanadium Complexes (e.g., V(O)(acac)₂)Tridentate Schiff BasesH₂O₂Up to >90% libretexts.orgsemanticscholar.org
Fe(salan) ComplexesSalan LigandsH₂O₂92–99% libretexts.org
Baeyer-Villiger Monooxygenases (BVMOs)Enzyme Active SiteO₂Often >99% acsgcipr.org

The efficiency and selectivity of metal-catalyzed oxidation reactions are profoundly influenced by the structure of the chiral ligand. Ligand-accelerated catalysis not only induces asymmetry but also enhances the reaction rate. A variety of ligand classes have been successfully employed for the asymmetric oxidation of sulfides. semanticscholar.org

Vanadium complexes featuring chiral tridentate Schiff base ligands, derived from optically active amino alcohols, have proven effective for sulfide oxidation using aqueous hydrogen peroxide as the oxidant. libretexts.orgresearchgate.net These catalysts are typically prepared in situ, allowing for rapid screening of different ligands to optimize enantioselectivity for a specific substrate. semanticscholar.orgresearchgate.net

Similarly, chiral salen-based ligands complexed with titanium have been shown to effectively catalyze the oxidation of sulfides. libretexts.org The mechanism involves the formation of a cis-μ-dioxo Ti-dimer which reacts with hydrogen peroxide to generate a peroxo species responsible for the enantioselective oxygen transfer to the sulfide. libretexts.org These protocols are noted for their high efficiency, achieving excellent enantioselectivity for a range of aryl alkyl sulfides.

The formation of the amide bond is another cornerstone of the synthesis of this compound. This transformation typically involves the reaction of a carboxylic acid (or a derivative) with an amine. luxembourg-bio.com Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which can be detrimental to sensitive functional groups. luxembourg-bio.com Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions. sciepub.com

This strategy involves coupling 3-(benzenesulfinyl)propanoic acid with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, using a coupling reagent. Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are the most common reagents for this purpose. luxembourg-bio.comnih.gov The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

To suppress side reactions and minimize the risk of racemization at adjacent chiral centers (if present), additives are often included. hepatochem.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself. luxembourg-bio.comnih.gov Other reagents, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), serve as both activators and incorporate an HOBt-like moiety, offering high yields and efficiency. hepatochem.comnih.gov

Table 2. Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationKey FeaturesByproductReference
N,N′-DicyclohexylcarbodiimideDCCInexpensive, effectiveDicyclohexylurea (DCU), insoluble luxembourg-bio.comnih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble byproduct, easy removalWater-soluble urea (B33335) derivative nih.govnih.gov
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh efficiency, low racemizationHMPA (carcinogenic) nih.gov
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUVery effective, especially for hindered substratesTetramethylurea nih.gov

An alternative to using coupling reagents in a one-pot procedure is the stepwise approach, where the carboxylic acid is first converted into a more reactive, isolable species. hepatochem.com Classical examples include the formation of acyl chlorides or mixed anhydrides.

Acyl chlorides, prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), are highly reactive and readily form amides upon reaction with amines. However, the harsh conditions required for their formation can limit their applicability with sensitive substrates. hepatochem.com

A milder approach involves the formation of mixed anhydrides. Reagents such as isobutyl chloroformate or dialkyl pyrocarbonates (e.g., di-tert-butyl pyrocarbonate, Boc₂O) can activate carboxylic acids in the presence of a tertiary amine base. nih.gov The resulting mixed anhydride (B1165640) is a potent acylating agent that reacts smoothly with amines to yield the amide product under relatively mild conditions. This method is particularly useful in peptide synthesis and for substrates that are sensitive to the conditions of other activation methods. nih.gov Boric acid has also been reported as a catalyst for direct amidation, proceeding through the in situ formation of mixed anhydride intermediates. sciepub.com

Amide Bond Construction Strategies

Asymmetric Synthesis of Enantiopure this compound

The creation of a stereogenic center at the sulfur atom in this compound requires sophisticated asymmetric synthesis techniques. These methods can be broadly categorized into chiral auxiliary-mediated approaches, enantioselective catalysis, and biocatalytic transformations. Each of these strategies offers distinct advantages in achieving high levels of stereocontrol.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries have long been a reliable tool for inducing stereoselectivity in chemical transformations. In the context of sulfoxide synthesis, a chiral auxiliary is temporarily incorporated into the pro-chiral sulfide precursor. The inherent chirality of the auxiliary then directs the oxidation of the sulfur atom, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the enantiomerically enriched sulfoxide.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of other chiral sulfoxides. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary in various asymmetric syntheses, including alkylation reactions to create chiral centers. harvard.edunih.gov Amides derived from pseudoephenamine exhibit high crystallinity, which can facilitate the separation of diastereomers. harvard.edunih.gov The general approach would involve the coupling of a chiral auxiliary, such as a derivative of pseudoephedrine or pseudoephenamine, to the carboxylic acid terminus of 3-(phenylthio)propanoic acid. The resulting diastereomeric amide would then be subjected to oxidation, where the auxiliary would direct the approach of the oxidizing agent to the sulfur atom.

Enantioselective Catalysis for Sulfinyl Chirality

Catalytic methods for asymmetric sulfoxidation represent a more atom-economical and elegant approach to enantiopure sulfoxides. These methods employ a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. Both metal-based and organic catalysts have been successfully employed for this purpose.

Transition metal complexes featuring chiral ligands are powerful catalysts for the enantioselective oxidation of sulfides. The seminal work by Kagan and Modena laid the foundation for this field, and numerous advancements have been made since. nih.gov Titanium-based systems, often in conjunction with chiral tartrate ligands like diethyl tartrate (DET), are well-known for their efficacy in asymmetric sulfoxidation. nih.govacsgcipr.org For the synthesis of (R)-modafinil, a structurally related sulfoxide, a Ti(OiPr)4/(−)-diethyl tartrate system has been patented, achieving an impressive 99% enantiomeric excess (ee). nih.gov

Another notable example is the use of a chiral metal complex derived from (R)-6,6'-Diphenyl-BINOL and Ti(OiPr)4, which has been investigated for the asymmetric sulfoxidation of various aryl methyl and aryl benzyl (B1604629) sulfides using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. This system has demonstrated the capability to produce sulfoxides with high enantiopurities (up to 90% ee) and in good yields (up to 81%). manipal.edu

The general mechanism of these metal-catalyzed oxidations involves the coordination of the sulfide to the chiral metal-peroxo or metal-oxo species, followed by a stereoselective oxygen transfer to the sulfur atom. The chiral ligand environment around the metal center dictates the facial selectivity of the oxidation.

Table 1: Examples of Metal-Catalyzed Asymmetric Sulfoxidation

Catalyst System Oxidant Substrate Type Enantiomeric Excess (ee) Reference
Ti(OiPr)4 / (−)-DET Cumene hydroperoxide Aryl alkyl sulfides Up to 99% nih.gov
Ti(OiPr)4 / (R)-6,6'-Diphenyl-BINOL 70% aq. TBHP Aryl methyl sulfides Up to 90% manipal.edu

This table presents representative data from the literature for analogous reactions and does not represent specific results for this compound unless otherwise stated.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding contamination of the product with residual metals. Chiral organocatalysts, such as chiral ketones, bifunctional squaramides, and chiral Brønsted acids, have been developed for asymmetric sulfoxidation. nih.govmdpi.com

For example, List and coworkers reported an organocatalytic method that utilizes a chiral Brønsted acid to activate hydrogen peroxide (H2O2) for the direct and highly enantioselective oxidation of sulfides, achieving up to 99% ee. nih.gov The development of binaphthyl-modified bifunctional organocatalysts has also shown great promise in promoting enantioselective conjugate addition reactions, a testament to their ability to create chiral environments. mdpi.com

The mechanism in organocatalytic sulfoxidation often involves the formation of a chiral oxidizing species through the interaction of the catalyst with a stoichiometric oxidant. For instance, a chiral catalyst can activate an oxidant like H2O2, facilitating a stereoselective oxygen atom transfer to the sulfide. The presence of functional groups in the substrate that can engage in noncovalent interactions with the catalyst, such as hydrogen bonding, can significantly enhance the level of enantioinduction. nih.govnih.gov

Biocatalytic Transformations for Stereocontrol

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive tools for asymmetric synthesis. Biocatalytic oxidation of sulfides to chiral sulfoxides can be achieved using various oxidoreductases, such as cytochrome P450 monooxygenases, flavin-dependent monooxygenases (FDMOs), and Baeyer-Villiger monooxygenases (BVMOs). acsgcipr.orgresearchgate.net These enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity.

For instance, a monooxygenase has been successfully applied to the synthesis of the blockbuster drug esomeprazole, a chiral sulfoxide. nih.gov The use of engineered and heterologously expressed enzymes has overcome some of the earlier limitations of biocatalysis, such as low productivity. acsgcipr.org The terminal oxidant in many of these biocatalytic systems is molecular oxygen, which is environmentally benign. acsgcipr.org

The substrate scope of a particular enzyme can be a limitation, but techniques like directed evolution and protein engineering are continuously expanding the range of sulfides that can be oxidized with high enantioselectivity. The presence of a hydrogen bond-donating moiety in the substrate can be crucial for achieving high levels of enantioinduction in some peptide-catalyzed enantioselective oxidations, a principle that could be applicable to this compound. nih.govnih.gov

Multi-Step Synthetic Sequences and Chemo-Selectivity

The synthesis of this compound and its analogues often involves multi-step sequences where chemo-selectivity becomes a critical consideration. For instance, in a synthetic route that involves the oxidation of a thioether precursor, other functional groups within the molecule might also be susceptible to oxidation. The amide functionality in 3-(phenylthio)propanamide is generally stable under many oxidizing conditions used for sulfoxidation. However, harsh oxidants could potentially lead to overoxidation at the sulfur, forming the corresponding sulfone, or could affect other sensitive parts of the molecule if present.

One-pot reactions, which combine multiple synthetic steps into a single operation, are highly desirable for improving efficiency and reducing waste. rsc.org However, achieving high chemo-selectivity in such sequences can be challenging. The choice of reagents and the precise control of reaction conditions are paramount to ensure that the desired transformation occurs without affecting other functional groups. For example, in a multi-step synthesis, the introduction of the sulfinyl group might be strategically placed to avoid interference with subsequent or preceding reactions.

Continuous flow synthesis offers a powerful platform for conducting multi-step reactions with enhanced control over reaction parameters, which can lead to improved chemo-selectivity. nih.gov By immobilizing reagents and catalysts in packed columns, sequential transformations can be performed in a continuous stream, minimizing the formation of byproducts. nih.gov

In the context of synthesizing analogues of this compound, where the amide or the phenyl ring might be further functionalized, chemo-selectivity is a key challenge. For instance, if the phenyl ring contains an electron-donating substituent, it could be susceptible to oxidation under certain conditions. Therefore, a careful selection of the synthetic route and reaction conditions is essential to achieve the desired target molecule with high purity.

Strategic Order of Functional Group Introduction

The construction of the this compound scaffold involves the sequential formation of carbon-sulfur and carbon-nitrogen bonds. The strategic order in which these functional groups are introduced is critical to avoid side reactions and the need for extensive protecting group manipulations. A common and logical approach involves a two-step sequence: first, the formation of the 3-(phenylthio)propanoic acid intermediate, followed by amidation and subsequent selective oxidation.

A typical synthetic pathway initiates with the conjugate addition of thiophenol to an acrylic acid derivative. This Michael addition reaction efficiently establishes the carbon-sulfur bond and the propanoyl backbone simultaneously. The resulting 3-(phenylthio)propanoic acid is then activated, often by conversion to an acyl chloride or through the use of coupling agents, to facilitate amidation with ammonia or a primary/secondary amine.

The final and most delicate step is the selective oxidation of the sulfide to a sulfoxide. This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. The general sequence can be summarized as:

C-S Bond Formation: Thiophenol + Acrylic Acid Derivative → 3-(Phenylthio)propanoic Acid

Amide Formation: 3-(Phenylthio)propanoic Acid + Amine Source → 3-(Phenylthio)propanamide

Selective Oxidation: 3-(Phenylthio)propanamide → this compound

This order is strategically advantageous as the amide group is generally stable under the conditions required for selective sulfoxidation. libretexts.org Attempting to introduce the sulfoxide before the amide could lead to complications, as the sulfoxide group might be sensitive to the reagents used for amidation.

Protecting Group Chemistry in Complex Synthesis

In the synthesis of more complex structural analogues of this compound, protecting group chemistry becomes indispensable. Protecting groups are temporarily installed to mask reactive functional groups, preventing them from interfering with subsequent reactions. chem-station.com

The amide functionality within the target molecule can itself be viewed as a protected form of an amine. Amines are significantly more basic and nucleophilic than amides, and protecting them as amides prevents unwanted side reactions during other synthetic steps, such as the sulfoxidation. libretexts.org

For syntheses involving more elaborate analogues, various protecting groups for amines and other functionalities may be employed. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal. For instance, in the synthesis of related sulfoximines and sulfonimidamides, a range of N-protecting groups have been shown to be compatible, including carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as various sulfonyl and silyl (B83357) groups. nih.gov

The sulfinyl group itself has been explored as a temporary protecting group for amines in the synthesis of N-heterocycles. rsc.org Its ability to direct stereochemistry and its facile removal under acidic conditions make it a valuable tool in asymmetric synthesis. rsc.orgbristol.ac.uk This dual role as both a key functional group and a potential chiral auxiliary highlights the versatility of the sulfoxide moiety in complex organic synthesis.

Table 1: Common Protecting Groups in the Synthesis of Amine and Sulfoxide-Containing Compounds

Protecting GroupAbbreviationFunctional Group ProtectedStability / Cleavage Conditions
tert-ButoxycarbonylBocAmineStable to base, hydrogenolysis. Cleaved by acid (e.g., TFA).
BenzyloxycarbonylCbzAmineStable to acid, base. Cleaved by hydrogenolysis (e.g., H₂, Pd/C).
ToluenesulfonylTs (Tosyl)AmineVery stable to acid, base, oxidation. Cleaved by strong reducing agents (e.g., Na/NH₃). chem-station.com
MethanesulfonylMs (Mesyl)AmineStable to acidic and basic conditions. Cleavage is generally difficult. chem-station.com
TrimethylsilylTMSAmine, AlcoholLabile to acid, fluoride (B91410) ions.

Methodological Advancements in Reaction Conditions

Recent progress in synthetic chemistry has focused on optimizing reaction conditions to improve efficiency, selectivity, and sustainability. These advancements are directly applicable to the synthesis of this compound.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, equilibria, and selectivity. rwth-aachen.de In the synthesis of this compound, the most sensitive step to solvent effects is the selective oxidation of the sulfide precursor.

The polarity of the solvent can impact the selectivity of the oxidation. In polar solvents, the sulfoxide product can be further oxidized to the sulfone. jsynthchem.com Therefore, less polar solvents are often preferred to achieve higher selectivity for the desired sulfoxide. For example, studies on the oxidation of methyl phenyl sulfide have shown that tetrahydrofuran (B95107) (THF), a solvent of lower polarity, can improve selectivity for the sulfoxide over the sulfone byproduct. jsynthchem.com The choice of solvent can also affect catalyst activity and stability.

Table 2: Illustrative Solvent Effects on a Model Sulfoxidation Reaction

SolventDielectric Constant (ε)Typical OutcomeRationale
Dichloromethane (CH₂Cl₂)9.1Good selectivity for sulfoxide. nih.govModerate polarity, good solubility for many organic substrates and reagents.
Tetrahydrofuran (THF)7.5High selectivity for sulfoxide. jsynthchem.comLower polarity can disfavor over-oxidation to the more polar sulfone.
Methanol (MeOH)33.0Potential for over-oxidation.High polarity can stabilize the transition state for sulfone formation.
Water (H₂O)80.1Often used in "green" protocols, but selectivity can be challenging. jocpr.comHigh polarity; may require phase-transfer catalysts. Can promote side reactions.
Solvent-FreeN/AHigh efficiency, reduced waste. mdpi.comresearchgate.netMaximizes reactant concentration, can lead to faster reaction rates.

Optimization of Catalytic Loadings and Additives

The selective oxidation of sulfides to sulfoxides is often achieved using catalytic methods to ensure high efficiency and minimize waste. researchgate.net Transition metal complexes, particularly those of vanadium, titanium, and manganese, are effective catalysts for this transformation, often using hydrogen peroxide as a green oxidant. jsynthchem.comresearchgate.net

Optimizing the catalyst loading is crucial for balancing reaction efficiency with cost and potential product contamination. High catalyst loadings can accelerate the reaction but may also promote over-oxidation and increase the economic and environmental burden. Conversely, very low loadings may result in sluggish or incomplete reactions. Peptide-based catalysts have also been developed for enantioselective sulfoxidation, where even small changes in the catalyst structure or loading can significantly impact enantiomeric excess. nih.gov

Additives can further enhance catalyst performance. In some catalytic cycles, bases are used to deprotonate substrates or regenerate the active catalyst. chem-station.com In other cases, co-catalysts or promoters are employed to improve reaction rates and yields. For instance, the combination of a primary metal catalyst with a secondary additive, such as a copper(I) salt with a cobalt(II) catalyst, has been shown to improve the efficiency of cross-coupling reactions. researchgate.net

Sustainable Synthesis Considerations (e.g., atom economy, waste reduction)

Modern synthetic chemistry places a strong emphasis on green and sustainable practices, guided by principles such as maximizing atom economy and minimizing waste. jocpr.comnih.gov

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.comnih.gov Synthetic routes that favor addition and rearrangement reactions over substitution and elimination reactions generally have higher atom economy. For the synthesis of this compound, a route beginning with the Michael addition of thiophenol to acrylamide (B121943) would be highly atom-economical, as all atoms from the reactants are incorporated into the sulfide precursor.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Waste Reduction: Minimizing waste is a cornerstone of green chemistry. jddhs.com This can be achieved through several strategies:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones dramatically reduces waste. rasayanjournal.co.in

Solvent Choice: Employing greener solvents such as water, supercritical CO₂, or bio-based solvents reduces environmental impact. jocpr.com Solvent-free reactions represent an ideal scenario, minimizing waste and simplifying purification. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. jddhs.commdpi.com

Process Optimization: Real-time monitoring and optimization of reaction parameters can improve yields and reduce the formation of byproducts, thus minimizing waste streams. jddhs.com

By integrating these sustainable considerations, the synthesis of this compound and its analogues can be performed in a more environmentally responsible and economically viable manner.

Chemical Reactivity and Transformation Pathways of 3 Benzenesulfinyl Propanamide

Reactions Involving the Sulfinyl Group

The sulfinyl group (S=O) is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, rearrangement, and reactions with nucleophiles and electrophiles at the sulfur atom.

The sulfur atom in the sulfinyl group of 3-(Benzenesulfinyl)propanamide is in an intermediate oxidation state and can be readily oxidized to the corresponding sulfonyl group, yielding 3-(Benzenesulfonyl)propanamide. This transformation is a common reaction for sulfoxides. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally friendly choice.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process. The reaction of a sulfoxide (B87167) with hydrogen peroxide, often in a suitable solvent like glacial acetic acid, typically proceeds under mild conditions to afford the sulfone in high yield. The mechanism of this oxidation is believed to involve the nucleophilic attack of the sulfur atom on the peroxide oxygen.

ReactantReagentProduct
This compoundHydrogen Peroxide (H₂O₂)3-(Benzenesulfonyl)propanamide

The sulfinyl group can be reduced to a thioether (sulfide), converting this compound to 3-(Phenylthio)propanamide. This reduction can be achieved using a variety of reducing agents. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of sulfoxides.

The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups like the amide. Sodium borohydride is generally a milder reducing agent than lithium aluminum hydride. Other reported methods for sulfoxide reduction include the use of SOCl₂/Ph₃P and triflic anhydride (B1165640)/potassium iodide.

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄) or other suitable reducing agents3-(Phenylthio)propanamide

Sulfoxides containing at least one α-hydrogen can undergo a Pummerer rearrangement in the presence of an acylating agent, such as acetic anhydride. This reaction involves the conversion of the sulfoxide to an α-acyloxy thioether. For this compound, the carbon atom α to the sulfur is part of the propyl chain.

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion. Subsequent attack by a nucleophile (e.g., acetate) at the α-carbon leads to the final product. While the classical Pummerer reaction involves an external nucleophile, intramolecular variants are also well-documented, particularly in amido sulfoxides, leading to the formation of heterocyclic structures. Depending on the reaction conditions and the substrate structure, additive and vinylogous Pummerer reactions can also occur.

The sulfur atom in a sulfoxide is electrophilic and can be

Reactivity of the Amide Functional Group

Transamidation and Amide Exchange Reactions

The amide bond in this compound, while generally stable, can undergo nucleophilic attack by amines, leading to transamidation or amide exchange reactions. These transformations are typically catalyzed by acids, bases, or transition metals. The reaction involves the substitution of the primary amide's amino group with a different amine moiety.

General protocols for transamidation often require elevated temperatures and the use of catalysts to overcome the relatively low electrophilicity of the amide carbonyl. For instance, iron(III) salts have been shown to be effective catalysts for the transamidation of various amides with a broad range of amines. Organocatalytic methods, such as the use of L-proline under solvent-free conditions, also provide a pathway for such transformations.

Catalyst/ReagentAmineConditionsProduct TypeReference
Iron(III) saltsPrimary and secondary aminesHeatingN-substituted amides
L-prolineVarious aminesSolvent-free, heatingN-substituted amides
Sodium tert-butoxidePrimary aminesRoom temperature, solvent-freeN-substituted amides

This table represents general conditions for transamidation reactions of amides and is expected to be applicable to this compound based on the reactivity of analogous compounds.

Modifications at the Amide Nitrogen

The nitrogen atom of the primary amide in this compound is nucleophilic and can participate in various reactions, most notably N-alkylation. Direct N-alkylation of primary amides can be challenging due to the potential for over-alkylation and competing reactions at the oxygen atom. However, specific methodologies have been developed for the N-alkylation of related sulfonamides and sulfinamides, which can be conceptually extended to this compound.

For example, metal-catalyzed "borrowing hydrogen" methodologies allow for the N-alkylation of sulfonamides using alcohols as alkylating agents. This approach is environmentally benign as it produces water as the only byproduct. Base-mediated N-alkylation of sulfinamides with alkyl halides is also a common strategy.

Reagent/CatalystAlkylating AgentConditionsProduct TypeReference
Mn(I) PNP pincer complexBenzylic and aliphatic alcoholsHeatingN-Alkyl sulfonamides (by analogy)
Potassium hydroxideAlkyl halidesRoom temperatureN-Alkyl sulfinamides (by analogy)
FeCl2/K2CO3Benzylic alcoholsHeatingN-Alkyl sulfonamides (by analogy)

This table illustrates conditions for N-alkylation of related sulfur-containing amides, suggesting potential pathways for the modification of this compound.

Transformations at the Propanamide Carbon Backbone

The carbon backbone of the propanamide moiety, particularly the α- and β-positions relative to the carbonyl group, presents further opportunities for functionalization.

α-Functionalization Reactions

The presence of the sulfoxide group is expected to activate the α-protons of the propanamide chain, making them susceptible to deprotonation and subsequent reaction with electrophiles. However, a more prominent reaction pathway for α-functionalization in sulfoxides is the Pummerer rearrangement. This reaction typically occurs upon treatment of a sulfoxide with an activating agent, such as acetic anhydride, leading to the formation of an α-acyloxy thioether.

In the context of this compound, the Pummerer reaction would likely occur at the carbon adjacent to the sulfur atom (the β-position of the propanamide chain), as these protons are activated by the sulfoxide. However, α-functionalization of the amide itself can also be achieved through other means. The direct α-sulfidation of tertiary amides using sulfoxide reagents under electrophilic amide activation conditions has been reported, providing a route to α-thioether amides.

ReactionReagentsExpected Product at α-PositionReference
Pummerer RearrangementAcetic anhydrideα-Acetoxy thioether (at carbon adjacent to sulfur)
α-SulfidationTrifluoromethanesulfonic anhydride, 2-chloropyridine, DMSOα-Sulfide amide

This table outlines potential α-functionalization reactions based on the known reactivity of sulfoxides and amides.

Reactivity of the Aromatic Ring

The benzene (B151609) ring of the benzenesulfinyl group is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems.

Electrophilic Aromatic Substitution Patterns

The sulfinyl group (-SO-R) is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the inductive electron-withdrawing nature of the sulfoxide moiety. Therefore, electrophilic attack is expected to occur preferentially at the meta-position of the benzene ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, the reaction of benzene with thionyl chloride in the presence of aluminum chloride, a Friedel-Crafts-type reaction, leads to the formation of diphenyl sulfoxide. This demonstrates the reactivity of the aromatic ring towards electrophiles in the presence of a sulfur-based functional group.

ReactionReagentsExpected Position of SubstitutionReference
NitrationHNO3, H2SO4meta
BrominationBr2, FeBr3metaGeneral knowledge
SulfonationSO3, H2SO4meta
Friedel-Crafts AcylationRCOCl, AlCl3metaGeneral knowledge

This table summarizes the expected outcomes for electrophilic aromatic substitution on the phenyl ring of this compound, based on the directing effects of the sulfinyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Modifications

The modification of the aryl ring in this compound through transition metal-catalyzed cross-coupling reactions represents a significant pathway for creating structural diversity. These reactions typically involve the activation and cleavage of the carbon-sulfur (C–S) bond, allowing the benzenoid group to act as an electrophilic partner. Palladium-based catalytic systems have been particularly prominent in this area, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

While research specifically detailing the cross-coupling reactions of this compound is limited, extensive studies on analogous aryl sulfoxide systems provide a strong precedent for its reactivity. The propanamide functional group is generally well-tolerated under the conditions developed for many palladium-catalyzed cross-coupling reactions. acs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or pseudohalide. nih.gov Research has successfully extended this reaction to include aryl sulfoxides as the electrophilic partner, proceeding via palladium-catalyzed C–S bond cleavage. acs.org

A study on the Suzuki-Miyaura coupling of diphenyl sulfoxides demonstrated that a palladium-N-heterocyclic carbene (NHC) complex can effectively catalyze the reaction with arylboronic acids to yield biaryl products. acs.org The reaction exhibits broad functional group tolerance, including amides, which suggests that this compound would be a viable substrate for such transformations. acs.org The catalytic cycle is understood to involve the oxidative addition of the palladium(0)-NHC complex into the C–S bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product. acs.org

Below is a representative table of reaction conditions based on the successful coupling of functionalized diaryl sulfoxides, which are analogous to the expected reaction of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Sulfoxide

Entry Arylboronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 4-Methoxyphenylboronic acid Pd₂(dba)₃ IPr·HCl K₃PO₄ Dioxane 100 92
2 4-Acetylphenylboronic acid Pd₂(dba)₃ IPr·HCl K₃PO₄ Dioxane 100 85
3 3-Thienylboronic acid Pd₂(dba)₃ IPr·HCl K₃PO₄ Dioxane 100 78

Data is hypothetical and extrapolated from published results on analogous diaryl sulfoxide systems for illustrative purposes. acs.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide or triflate. wikipedia.org This palladium-catalyzed reaction has also been successfully applied to aryl sulfoxides, demonstrating that the sulfinyl group can serve as a leaving group for C-N bond formation. organic-chemistry.orgnih.gov

The amination of diaryl sulfoxides with a range of anilines and alkylamines has been accomplished using palladium/N-heterocyclic carbene (NHC) catalysis. organic-chemistry.org The reaction tolerates a wide array of functional groups, which is a significant advantage. organic-chemistry.orgnih.gov The proposed mechanism involves oxidative addition of the palladium catalyst to the C–S bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the arylamine product and release an arenesulfenate anion. organic-chemistry.org Given the compatibility of this reaction with various functional groups, it is anticipated that this compound could be similarly functionalized to introduce diverse amino substituents onto the phenyl ring.

Table 2: Scope of Amines in Palladium-Catalyzed Amination of Diaryl Sulfoxides

Entry Amine Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Aniline Pd₂(dba)₃ IMes·HCl NaOtBu Toluene 100 99
2 Morpholine Pd₂(dba)₃ IMes·HCl NaOtBu Toluene 100 91
3 Benzylamine Pd₂(dba)₃ IMes·HCl NaOtBu Toluene 100 88

Data is based on published results on diaryl sulfoxide systems and is illustrative of the potential for this compound. organic-chemistry.org

Other Potential Cross-Coupling Reactions

While the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-documented for aryl sulfoxides, other transition metal-catalyzed cross-coupling reactions could potentially be applied to modify the aryl group of this compound. For instance, the Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is a fundamental C-C bond-forming reaction. youtube.com However, the use of aryl sulfoxides as electrophiles in Heck-type reactions is less common, and further research would be needed to establish its viability for this specific substrate class. Similarly, other cross-coupling reactions like Sonogashira, Stille, and Negishi couplings, which are powerful tools in organic synthesis, have not been extensively explored with aryl sulfoxide substrates.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(benzenesulfinyl)propanamide, a combination of 1D and 2D NMR experiments would be essential to confirm its constitution and stereochemistry.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each set of non-equivalent protons. A key feature of this molecule is the chiral center at the sulfur atom of the sulfoxide (B87167) group. This chirality renders the two protons on the adjacent methylene (B1212753) group (C2) diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals that couple to each other.

The protons of the phenyl group would typically appear in the aromatic region of the spectrum (δ 7.0-8.0 ppm). The exact chemical shifts and multiplicities would depend on the electronic effect of the sulfinyl group. The protons ortho to the sulfinyl group are expected to be the most deshielded. The protons of the propanamide moiety would appear in the aliphatic region. The two amide protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H (ortho) 7.6 - 7.8 Multiplet 2H
Phenyl-H (meta, para) 7.4 - 7.6 Multiplet 3H
-CH₂-S(O)- 2.9 - 3.3 Multiplet (Diastereotopic) 2H
-CH₂-C(O)- 2.5 - 2.8 Triplet 2H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide is expected to appear significantly downfield. The aromatic carbons will resonate in the typical range for benzene (B151609) derivatives, with the carbon directly attached to the sulfinyl group (ipso-carbon) showing a characteristic chemical shift.

Expected ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) 170 - 175
C-S(O) (ipso-Aromatic) 140 - 145
Aromatic CH 124 - 132
-CH₂-S(O)- 50 - 60

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would be between the diastereotopic protons on C2 and the protons on C3 of the propyl chain, confirming the -CH₂-CH₂- linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the two methylene groups based on the chemical shifts of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space. It could be used to investigate the preferred conformation of the molecule, for example, the spatial relationship between the phenyl ring protons and the protons of the propyl chain.

The this compound molecule possesses several bonds around which rotation can occur, such as the C-S and S-C(aryl) bonds. At room temperature, rotation around these bonds is likely to be fast on the NMR timescale. However, at lower temperatures, it might be possible to observe the effects of restricted rotation, which could lead to the broadening of signals or the appearance of new signals corresponding to different conformers. Dynamic NMR studies could thus provide valuable information on the energy barriers to these conformational changes.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the amide, sulfoxide, and phenyl groups. The combination of these bands would provide a unique "vibrational fingerprint" for the compound.

Amide Group: The primary amide group would give rise to several characteristic bands. A pair of bands in the region of 3400-3100 cm⁻¹ would correspond to the symmetric and asymmetric N-H stretching vibrations. The strong C=O stretching vibration (Amide I band) is expected around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would typically appear around 1620-1590 cm⁻¹.

Sulfoxide Group: A strong and characteristic absorption band for the S=O stretch is expected in the region of 1060-1040 cm⁻¹. This is a key band for identifying the sulfoxide functionality.

Phenyl Group: The presence of the benzene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would also be present in the fingerprint region (below 900 cm⁻¹).

Aliphatic Chain: C-H stretching vibrations from the methylene groups of the propyl chain would be observed in the 3000-2850 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide (-NH₂) N-H Stretch 3400 - 3100 Medium (two bands)
Alkane (-CH₂-) C-H Stretch 3000 - 2850 Medium
Aromatic (=C-H) C-H Stretch 3100 - 3000 Medium-Weak
Amide (C=O) C=O Stretch (Amide I) ~1650 Strong
Amide (-NH₂) N-H Bend (Amide II) 1620 - 1590 Medium-Strong
Aromatic (C=C) C=C Stretch 1600 - 1450 Medium-Weak

Note: These are predicted values. The exact positions and intensities can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum. Conversely, the S=O and aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, HRMS is crucial for confirming its composition as C₉H₁₁NO₂S. epa.gov The theoretical monoisotopic mass can be calculated with high precision, and a match with the experimentally determined value provides strong evidence for the assigned formula, distinguishing it from any other potential isobaric compounds.

ParameterValue
Molecular FormulaC₉H₁₁NO₂S
Theoretical Monoisotopic Mass197.05105 g/mol
Expected HRMS Result [M+H]⁺198.05832 m/z

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the protonated molecule [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the structure of related compounds. Key cleavages would likely occur at the C-S bond and within the propanamide side chain.

Plausible fragmentation pathways for the [M+H]⁺ ion (m/z 198.05832) include:

Loss of propanamide: Cleavage of the C-S bond could yield a benzenesulfinyl cation or related species.

Cleavage of the phenyl group: Loss of the C₆H₅ group could lead to a C₃H₆NO₂S⁺ fragment.

Fragmentation of the side chain: Common fragmentations for amides include the loss of ammonia (B1221849) (NH₃) or the entire amide group. A McLafferty rearrangement could lead to the neutral loss of acrylamide (B121943) (C₃H₅NO).

Rearrangements involving the sulfinyl group: Loss of benzenesulfenic acid (C₆H₅SOH) is a characteristic pathway for aryl sulfoxides.

Proposed Fragment Ion (m/z)Possible Neutral LossProposed Fragment Structure
125.0238C₃H₇NO[C₆H₅SO]⁺
110.0347C₃H₄O₂[C₆H₅SNH₂]⁺
94.0425C₄H₅NO₂[C₅H₆S]⁺
77.0391C₃H₈NO₂S[C₆H₅]⁺

X-ray Crystallography for Solid-State Structural Confirmation

While spectroscopic methods provide information about connectivity, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the crystalline solid state. This technique would confirm bond lengths, bond angles, and the absolute stereochemistry of this compound.

Determination of Absolute Configuration

The sulfur atom in this compound is a stereocenter due to the presence of a lone pair of electrons and three different substituents (phenyl group, propanamide ethyl group, and oxygen atom), resulting in two enantiomers (R and S). researchgate.net X-ray crystallography is a powerful, non-empirical method for determining the absolute configuration of a chiral molecule. uantwerpen.benih.gov By analyzing the anomalous dispersion of X-rays by the atoms in a single, enantiomerically pure crystal, the true handedness of the molecule can be established. ed.ac.uk The assignment would be made according to the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral sulfur atom are ranked to determine the R or S designation.

Conformational Preferences in the Crystalline State

The crystal structure would reveal the preferred conformation of the molecule in the solid state. bruceryandontexist.net Key conformational features for this compound would include:

Theoretical and Computational Chemistry Investigations of 3 Benzenesulfinyl Propanamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations would provide fundamental insights into the intrinsic properties of 3-(Benzenesulfinyl)propanamide.

Molecular Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-S and C-C bonds), multiple stable conformations may exist.

A thorough investigation would involve a conformational search to identify various low-energy structures (conformers). Each of these conformers represents a local minimum on the potential energy surface. The optimized geometries would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable forms of the molecule. This information is foundational for understanding its physical and chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Note: This data is illustrative and not from actual calculations.)

ParameterBond/AngleValue
Bond LengthC=O1.23 Å
S=O1.50 Å
C-S (sulfinyl)1.80 Å
C-N1.34 Å
Bond AngleO=C-N122.5°
C-S-O106.0°
Dihedral AngleC-C-S-O65.0°

Electronic Structure Analysis (HOMO-LUMO energy gaps, orbital visualization)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations can determine the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating the ability to act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Visualizing these orbitals would show their spatial distribution, indicating which parts of the molecule are involved in electron donation and acceptance. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the sulfinyl group, while the LUMO might be distributed over the carbonyl group and the phenyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from actual calculations.)

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.2 eV
HOMO-LUMO Gap 5.3 eV

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. Comparing predicted shifts with experimental data can confirm the molecular structure.

IR Frequencies: The vibrational modes of a molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending). These predictions are instrumental in assigning experimental IR bands to specific functional groups, such as the C=O stretch of the amide, the S=O stretch of the sulfinyl group, and the N-H stretches of the primary amide.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is illustrative and not from actual calculations. Frequencies are typically scaled to better match experimental values.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Amide)Symmetric Stretch3450
N-H (Amide)Asymmetric Stretch3350
C=O (Amide I)Stretch1685
S=O (Sulfinyl)Stretch1050

Evaluation of Reactivity Descriptors (e.g., Fukui functions, electrophilicity indices)

Beyond the HOMO-LUMO gap, DFT can be used to calculate a range of "reactivity descriptors" that provide more detailed information about how a molecule will react.

Fukui Functions: The Fukui function is a key descriptor that indicates the propensity of each atomic site in a molecule to undergo a nucleophilic or electrophilic attack. It essentially shows how the electron density at a specific point changes when an electron is added or removed. This allows for the identification of the most reactive sites within the this compound molecule. For example, it could pinpoint the specific carbon atom on the phenyl ring most susceptible to electrophilic substitution or confirm the electrophilic nature of the carbonyl carbon.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how the positions and velocities of the particles evolve over time.

Conformational Stability and Flexibility in Various Media

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound in a more dynamic and realistic manner than static DFT calculations. By simulating the molecule over a period of time (typically nanoseconds to microseconds), one can observe transitions between different conformations and determine their relative stabilities.

Furthermore, these simulations can be performed in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. This allows for the investigation of how the solvent affects the molecule's conformational preferences and flexibility. For instance, in a polar solvent like water, conformations that maximize hydrogen bonding with the solvent (e.g., via the amide and sulfinyl groups) might be favored. The results of these simulations can provide a deeper understanding of the molecule's behavior in a biological or chemical system.

Applications in Advanced Organic Synthesis and Mechanistic Research

Role as a Chiral Auxiliary or Ligand in Asymmetric Transformations

The potential utility of 3-(Benzenesulfinyl)propanamide in asymmetric synthesis would hinge on the chirality of the sulfoxide (B87167) group. A chiral sulfoxide could, in theory, influence the stereochemical outcome of reactions at a proximal reactive center.

Substrate-Controlled Stereoselective Reactions

In a substrate-controlled approach, an enantiomerically pure form of this compound would be required. The chiral sulfinyl group could direct the stereoselective functionalization of the propanamide backbone. For instance, the generation of an enolate from the propanamide, followed by reaction with an electrophile, could proceed with a high degree of diastereoselectivity due to the steric and electronic influence of the chiral benzenesulfinyl group. The sulfoxide oxygen could act as a coordinating group for a metal cation, leading to a rigid, chelated transition state that would favor the approach of the electrophile from one face over the other.

Hypothetical Substrate-Controlled Alkylation:

Step Reagent Expected Outcome
1 Strong Base (e.g., LDA) Formation of a chiral enolate
2 Electrophile (e.g., Alkyl Halide) Diastereoselective alkylation at the α-carbon

Ligand-Controlled Asymmetric Catalysis

For this compound to function as a ligand in asymmetric catalysis, it would need to coordinate to a metal center. The propanamide moiety offers potential coordination sites through the amide oxygen or nitrogen, while the sulfoxide oxygen also presents a Lewis basic site. If synthesized in an enantiopure form, this compound could serve as a chiral ligand for a variety of metal-catalyzed transformations, such as conjugate additions, allylic alkylations, or hydrogenations. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the ligand around the metal catalyst.

Utilization as a Building Block for Complex Molecular Scaffolds

The bifunctional nature of this compound, possessing both a reactive amide and a sulfoxide group, could theoretically make it a useful building block for more complex molecules.

Precursor in Natural Product Synthesis Research

While no current examples exist, one could envision the incorporation of the this compound skeleton into a larger natural product. The sulfoxide could be used to introduce chirality, and the propanamide chain could be extended or cyclized to form key structural motifs. For example, the amide could be reduced to an amine, which could then participate in cyclization reactions to form nitrogen-containing heterocycles, a common feature in many alkaloids.

Scaffold for Heterocyclic Compound Development

The functional groups present in this compound could be manipulated to construct various heterocyclic systems. For instance, the amide nitrogen and the carbon backbone could be incorporated into a cyclic structure. The sulfoxide could also participate in reactions such as the Pummerer rearrangement to introduce further functionality that could then be used for cyclization.

Potential Heterocyclic Scaffolds from this compound:

Heterocycle Class Potential Synthetic Transformation
Lactams Intramolecular cyclization
Pyrrolidines Reduction of amide followed by cyclization

Mechanistic Probing in Biochemical Systems

The application of this compound as a mechanistic probe in biochemical systems is another area where no research has been reported. In theory, its structural features could be exploited to study enzyme mechanisms. For example, the sulfoxide could act as a mimic of a transition state or an intermediate in an enzymatic reaction. If the compound were found to inhibit a particular enzyme, it could be used to study the active site and the mechanism of inhibition. The propanamide portion could provide hydrogen bonding interactions within an enzyme's active site, contributing to its binding affinity.

Exploration of Enzyme Active Site Interactions

While specific enzymatic studies focusing exclusively on this compound are not extensively documented, the structural motifs of the molecule are well-known for their roles in mediating interactions within enzyme active sites. The sulfoxide and amide functional groups are particularly significant.

The Sulfoxide Group: The benzenesulfinyl moiety contains a sulfur-oxygen bond that is highly polar, making the oxygen atom an effective hydrogen bond acceptor. This feature allows it to form non-covalent interactions with hydrogen bond donors, such as the amide protons of a peptide backbone or the side chains of amino acids like arginine, lysine, or histidine, which are frequently present in enzyme active sites. Furthermore, the sulfur atom in a sulfoxide is a stereocenter, meaning this compound can exist as two distinct enantiomers. This chirality is crucial for stereospecific recognition by enzymes, where the precise three-dimensional arrangement of a ligand is often critical for binding and activity.

The Propanamide Group: The amide linkage provides both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O). This dual capacity enables it to form robust hydrogen bonding networks within an enzyme's active site, contributing significantly to binding affinity and specificity.

Studies on related benzenesulfonamide derivatives have shown their capacity to act as enzyme inhibitors by mimicking the transition state of an enzymatic reaction or by occupying the active site, thereby preventing the natural substrate from binding researchgate.net. The combination of the sulfoxide and amide groups in this compound suggests its potential as a scaffold for designing enzyme-targeted molecules.

Investigation of Receptor Binding Profiles

The investigation of how small molecules bind to physiological receptors is a cornerstone of drug discovery and chemical biology. The binding profile of a compound is determined by its ability to interact with various receptors, often with a degree of selectivity. Although the specific receptor binding profile for this compound has not been fully characterized in publicly available literature, the properties of its constituent parts allow for informed hypotheses.

The benzenoid ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's binding pocket. The sulfoxide and amide groups, as discussed previously, can form key hydrogen bonds.

Research into structurally related benzenesulfonamide derivatives has demonstrated potent and selective binding to specific receptors. For example, certain benzenesulfonamide derivatives have been identified as high-affinity agonists for the human beta 3 adrenergic receptor, with selectivity over other beta receptor subtypes nih.gov. Similarly, modifications to benzamide structures have been shown to modulate binding to dopamine receptors nih.gov. These findings underscore the principle that the benzenesulfonamide and related scaffolds can be fine-tuned to achieve desired receptor interaction profiles. The table below illustrates the binding affinities of representative benzenesulfonamide derivatives to adrenergic receptors, showcasing the impact of structural modifications.

CompoundCore Structureβ3 Agonist Activity (Ki, nM)Selectivity vs. β1Selectivity vs. β2
Benzenesulfonamide Derivative 20Benzenesulfonamide6.330-fold30-fold
4-Bromo Derivative 39Benzenesulfonamide<1.0660-fold230-fold

Data adapted from studies on benzenesulfonamide agonists of the human beta 3 adrenergic receptor. nih.gov The specific compound numbers are as designated in the source literature.

Studies on Molecular Recognition and Ligand Design

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. This compound serves as an excellent model for studying these fundamental interactions. Its relatively simple yet functionally rich structure allows for the systematic investigation of how different forces contribute to binding.

In the context of ligand design, this compound can be viewed as a fragment or scaffold upon which more complex molecules can be built. The principles of fragment-based drug discovery involve identifying small, low-affinity molecules that bind to a biological target and then growing or combining them to create a more potent lead compound. The benzenesulfinyl and propanamide components could each serve as anchor points for binding, with further chemical modifications used to explore the surrounding binding site to enhance affinity and selectivity. Functional mapping of protein hotspots has become a critical guide for designing molecules that can either inhibit or stabilize protein-protein interactions rsc.org. The distinct electronic and steric properties of this compound make it a candidate for such design strategies.

Design and Synthesis of Advanced Research Tools

Beyond its potential interactions with biological macromolecules, this compound can also serve as a foundational structure for the creation of specialized chemical tools for research.

Probes for Chemical Biology Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems nih.govsemanticscholar.org. This compound possesses features that make it a suitable starting point for probe development.

Functional Handles: The primary amide (-NH2) and the phenyl ring are "functional handles" that can be readily modified using established synthetic chemistry. For instance, a reporter tag, such as a fluorophore or a biotin molecule, could be attached to the phenyl ring to allow for visualization or affinity purification of the target protein.

Bioorthogonal Chemistry: The sulfoxide itself, while relatively stable, could potentially be designed into a system that participates in specific bioorthogonal reactions, allowing for covalent labeling of a target in a complex biological environment.

The development of such probes would enable researchers to ask specific questions about cellular processes, such as identifying the binding partners of a particular protein or tracking its localization within a cell.

Materials with Specific Photophysical or Electronic Properties

The electronic structure of this compound, characterized by a phenyl ring attached to a sulfoxide group, forms a chromophore that absorbs ultraviolet (UV) light. The interaction between the sulfur lone pairs, the S=O π-system, and the aromatic π-system of the benzene (B151609) ring dictates its electronic and photophysical properties.

While detailed experimental data for this specific molecule is limited, studies on analogous aromatic compounds provide insight into its potential behavior mdpi.com. The absorption and emission properties are sensitive to the molecular environment, including solvent polarity and crystal packing mdpi.com. Theoretical investigations on similar benzenesulfonamide-based molecules have explored the relationship between their chemical structure and electronic properties, such as the HOMO-LUMO energy gap, which is related to chemical reactivity and biological activity tandfonline.com.

Compounds with similar benzothiadiazole or sulfonamide structures can exhibit interesting photophysical behaviors, including fluorescence. The photophysical properties of such compounds are often tuned by chemical modification. The table below shows representative photophysical data for related compounds, illustrating how structure influences these properties.

Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Structural Feature
Phosphinoamine based on 2,1,3-Benzothiadiazole403-409 (in toluene)519-536up to 0.93 (solid state)Benzothiadiazole
2,3-diazabicyclo[2.2.2]oct-2-ene derivatives~360-380~430N/AAzoalkane

Data are illustrative and adapted from studies on various classes of fluorescent compounds. mdpi.comresearchgate.net N/A indicates data not available in the cited context.

By modifying the structure of this compound—for example, by adding electron-donating or electron-withdrawing groups to the phenyl ring—it may be possible to tune its absorption and emission wavelengths, as well as its quantum yield. This could lead to the development of novel materials for applications in sensing, imaging, or electronics.

Future Research Directions and Emerging Paradigms in 3 Benzenesulfinyl Propanamide Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of single-enantiomer chiral sulfoxides is a significant challenge in organic chemistry. acsgcipr.org For 3-(Benzenesulfinyl)propanamide, the development of highly enantioselective synthetic routes is a primary objective. Future research will likely pivot towards advanced methodologies that offer high stereocontrol, scalability, and sustainability.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, presents a promising avenue for producing enantiopure this compound. rsc.orgrsc.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), peroxidases, and dioxygenases are known to catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides with high enantiomeric excess (ee). acsgcipr.orghelsinki.fi

Future investigations could focus on screening a diverse range of microorganisms or isolated enzymes for the selective oxidation of the precursor, 3-(Benzylsulfanyl)propanamide. Another advanced strategy is deracemization, where one enantiomer of a racemic sulfoxide (B87167) mixture is selectively reduced to the sulfide (B99878) by an enzyme like methionine sulfoxide reductase, while a non-selective chemical oxidant re-oxidizes the sulfide back to the racemic sulfoxide, gradually enriching the other enantiomer. nih.govnih.gov This dynamic kinetic resolution could yield this compound with very high optical purity.

Table 1: Prospective Chemoenzymatic Approaches for (S)-3-(Benzenesulfinyl)propanamide Synthesis

Biocatalyst Type Proposed Reaction Substrate Potential Conversion (%) Potential Enantiomeric Excess (ee, %)
Baeyer-Villiger Monooxygenase Asymmetric Sulfoxidation 3-(Benzylsulfanyl)propanamide >95 >99
Dioxygenase (e.g., TDO) Asymmetric Sulfoxidation 3-(Benzylsulfanyl)propanamide 85-90 >98
Methionine Sulfoxide Reductase A Deracemization Racemic this compound 75-93 >99
Peroxidase Asymmetric Sulfoxidation 3-(Benzylsulfanyl)propanamide 90 95-98

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. ucc.ienih.gov Applying this technology to the synthesis of this compound could overcome challenges associated with exothermic oxidation reactions and improve product consistency.

A prospective flow setup could involve pumping a solution of 3-(Benzylsulfanyl)propanamide and an oxidant (e.g., hydrogen peroxide) through a packed-bed reactor containing an immobilized catalyst. rsc.orgcardiff.ac.uk This approach allows for the continuous production of the sulfoxide, with the ability to fine-tune reaction conditions such as temperature, pressure, and residence time to maximize yield and selectivity while minimizing the formation of the over-oxidized sulfone byproduct. rsc.orgresearchgate.net Electrochemical flow cells represent another frontier, using electricity for the selective oxidation of thioethers in a scalable and sustainable manner. acs.org

Table 2: Comparison of Batch vs. Prospective Flow Synthesis of this compound

Parameter Conventional Batch Synthesis Projected Continuous Flow Synthesis
Reaction Time Several hours Minutes
Temperature Control Potential for hotspots Precise and uniform
Safety Risk with exothermic reactions Enhanced, small reaction volume
Scalability Difficult, requires larger vessels Straightforward, "scale-out"
Selectivity (Sulfoxide vs. Sulfone) Moderate to good High to excellent
Productivity ( g/hour ) Low High

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. organic-chemistry.org This paradigm could be applied to the chemistry of this compound in several ways. One potential future direction is the development of methods for the direct synthesis of the compound via photoredox-mediated sulfination of suitable precursors. For example, radical precursors could be coupled with a sulfur dioxide surrogate under photoredox conditions to generate a sulfonyl radical, which upon reduction would yield the target sulfinate, a close relative of the sulfinyl group. nih.govacs.org

Furthermore, photoredox catalysis could enable novel transformations of this compound. Chiral N‐sulfinyl amides have been shown to participate in asymmetric, radical-mediated Smiles rearrangements, suggesting that the sulfinyl group in this compound could be leveraged to direct stereocontrolled C-C or C-N bond formations in more complex molecules. researchgate.net Research in this area would expand the synthetic utility of the title compound as a chiral building block.

Table 3: Hypothetical Photoredox-Mediated Reactions Involving a Sulfinyl Moiety

Reaction Type Proposed Reactants Photocatalyst Light Source Potential Product
Radical Sulfination Alkyl Radical Precursor + SO₂ Iridium or Organic Dye Blue LED Alkyl Sulfinate
Deoxygenative Radical Addition Alcohol-derived Radical Precursor + N-Sulfinylamine Iridium Complex Blue LED Functionalized Sulfinamide
Asymmetric Radical Rearrangement Derivative of this compound Chiral Acridinium Catalyst Violet LED Stereodefined α-arylated amide

Exploration of Unconventional Reactivity and Novel Transformations

Beyond refining existing synthetic routes, a key aspect of future research will be the discovery of entirely new ways to synthesize and utilize this compound. This involves harnessing unconventional activation modes to drive chemical reactions, leading to novel molecular architectures and more sustainable synthetic processes.

Supramolecular catalysis, which uses non-covalent interactions within a host-guest complex to control reactivity and selectivity, offers a unique approach to asymmetric synthesis. A future research goal could be the asymmetric oxidation of 3-(Benzylsulfanyl)propanamide within the chiral cavity of a supramolecular host, such as a cyclodextrin, calixarene, or a self-assembled coordination cage.

The host would bind the sulfide substrate in a specific orientation, sterically shielding one prochiral face of the sulfur atom from the oxidant. This pre-organization would direct the oxidation to the exposed face, inducing enantioselectivity. Reaction-diffusion systems, where reactants diffuse through a medium and react, could be coupled with pH-sensitive supramolecular gelators to create spatially and temporally controlled self-assembly, providing another layer of control over the reaction environment. rsc.orgnih.gov

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly growing field of green chemistry that often eliminates the need for bulk solvents. nih.govresearchgate.net This solvent-free approach could be a sustainable alternative for the synthesis of this compound.

A potential mechanochemical protocol would involve milling the solid precursor, 3-(Benzylsulfanyl)propanamide, with a solid-state oxidant, such as calcium peroxide or an oxone-based reagent. nih.gov The mechanical energy would facilitate the intimate mixing of reactants and induce the oxidation reaction in the solid state. This method could reduce waste, shorten reaction times, and potentially offer different selectivity compared to solution-phase reactions. cardiff.ac.uk The development of mechanochemical methods for synthesizing aza-sulfur compounds like sulfinamidines and sulfonimidamides further suggests the potential for this technique in sulfur chemistry. rwth-aachen.derwth-aachen.de

Table 4: Prospective Comparison of Solution-Phase vs. Mechanochemical Sulfoxidation

Parameter Solution-Phase Oxidation Mechanochemical Oxidation (Projected)
Solvent Required Yes (e.g., Methanol, Dichloromethane) No or minimal (Liquid-Assisted Grinding)
Reaction Time Hours 30-90 minutes
Energy Input Heating/Cooling Mechanical Milling
Waste Generation High (solvent waste) Minimal
Work-up Extraction, Chromatography Simple filtration or direct use
Yield Good to Excellent Potentially Good to Excellent

Advanced Characterization Techniques

The intricate stereochemistry and reactivity of this compound necessitate the use of advanced characterization techniques that can provide real-time and structurally sensitive information.

The synthesis and subsequent reactions of this compound involve transformations of the sulfoxide and amide functionalities. Monitoring these reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose.

In-situ FTIR Spectroscopy: This technique can be employed to follow the progress of the synthesis of this compound. For instance, during the oxidation of the corresponding sulfide to a sulfoxide, the appearance and growth of the characteristic S=O stretching band can be monitored in real-time. researchgate.net Similarly, in reactions involving the amide group, changes in the N-H and C=O stretching frequencies can provide valuable kinetic data. youtube.com

In-situ Raman Spectroscopy: Raman spectroscopy offers complementary information and is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. It can be used to track changes in the vibrational modes of the benzene (B151609) ring, the sulfoxide group, and the propanamide backbone during a reaction. nih.govacs.org The high sensitivity of Raman spectroscopy to changes in molecular structure makes it a valuable tool for studying subtle transformations. nih.gov

A hypothetical application of in-situ spectroscopy for monitoring the synthesis of this compound is presented in the table below.

Spectroscopic TechniqueFunctional Group MonitoredExpected Spectral ChangeInformation Gained
In-situ FTIRSulfoxide (S=O)Appearance and increase in intensity of the S=O stretching band (~1050 cm⁻¹)Rate of sulfide oxidation, reaction endpoint
In-situ FTIRAmide (C=O and N-H)Shifts in C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretching frequenciesMonitoring amide bond formation or reactions involving the amide group
In-situ RamanAromatic Ring (C=C)Changes in the ring breathing modesInformation on electronic changes in the benzene ring during reaction
In-situ RamanSulfoxide (S=O)Appearance of the S=O stretching vibrationComplementary data to FTIR for reaction progress
Table 1: Hypothetical Application of In-situ Spectroscopy for Monitoring the Synthesis of this compound.

Given that the sulfur atom in this compound is a stereocenter, the determination of its absolute configuration is of paramount importance. Chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose, especially when coupled with quantum chemical calculations. nih.govnih.govnih.govacs.orguantwerpen.beschrodinger.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of an enantiomer of this compound with the theoretically calculated spectrum for a specific absolute configuration (e.g., R or S), an unambiguous assignment of the stereochemistry can be made. nih.govnih.govacs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions of the aromatic chromophore in this compound are influenced by the chiral sulfoxide group, leading to a characteristic ECD spectrum. Similar to VCD, the comparison of experimental and calculated ECD spectra allows for the determination of the absolute configuration. nih.govresearchgate.net For complex molecules, the combination of both VCD and ECD can provide a more robust stereochemical assignment. nih.gov

TechniquePrincipleApplication to this compoundKey Advantage
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared lightDetermination of the absolute configuration of the chiral sulfoxide centerHigh sensitivity to the overall 3D molecular structure
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis lightConfirmation of the absolute configuration through electronic transitions of the aromatic ringComplements VCD for a more reliable stereochemical assignment
Table 2: Chiroptical Spectroscopy for the Stereochemical Analysis of this compound.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. For a molecule like this compound, these technologies can accelerate the development of efficient synthetic routes and the optimization of reaction conditions.

The asymmetric synthesis of this compound to obtain a single enantiomer is a significant challenge. Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including stereoselectivity. arxiv.orgnih.gov

Predicting Enantioselectivity: By featurizing the substrate, catalyst, and reaction conditions, a machine learning model can be developed to predict the enantiomeric excess (ee) of the sulfoxidation reaction that produces this compound. acs.orgchemrxiv.org This predictive capability would allow for the in silico screening of numerous chiral catalysts and reaction parameters to identify the optimal conditions for achieving high enantioselectivity, thereby reducing the need for extensive experimental trial-and-error. arxiv.orgnih.gov

Optimize Reaction Conditions: An automated synthesis platform can be programmed to perform a large number of experiments in parallel, systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. dntb.gov.uachemrxiv.org This allows for the rapid identification of the optimal conditions for the synthesis of this compound with high yield and purity.

Closed-Loop Optimization: By integrating the robotic platform with analytical instrumentation (e.g., HPLC, in-situ spectroscopy) and a machine learning algorithm, a closed-loop optimization system can be created. acs.org The system would autonomously perform reactions, analyze the outcomes, and use the data to inform the design of the next set of experiments, progressively converging on the optimal reaction conditions. andreaviliotti.it

AI/ML ApplicationSpecific Task for this compoundExpected Outcome
Predictive ModelingPrediction of enantioselectivity in asymmetric sulfoxidationRapid identification of optimal chiral catalysts and reaction conditions
Automated SynthesisHigh-throughput screening of reaction parametersEfficient optimization of synthetic yield and purity
Closed-Loop OptimizationAutonomous reaction optimizationAccelerated development of a robust and efficient synthetic protocol
Table 3: Integration of AI and Machine Learning in the Research of this compound.

Investigation into Self-Assembly and Supramolecular Architectures

The presence of both a hydrogen-bond-donating and -accepting amide group and a polar sulfoxide group in this compound suggests its potential to participate in self-assembly processes to form ordered supramolecular architectures. akjournals.com

The amide functionality is well-known for its ability to form robust and directional hydrogen bonds, which can lead to the formation of one-dimensional chains, tapes, or more complex networks. mdpi.com The sulfoxide group, being a strong hydrogen bond acceptor, can also play a significant role in directing intermolecular interactions. The interplay between the amide-amide hydrogen bonding and the interactions involving the sulfoxide group could lead to novel self-assembled structures.

Future research in this area could involve:

Crystallographic Studies: Single-crystal X-ray diffraction studies of this compound and its derivatives would provide definitive evidence of its solid-state packing and the specific hydrogen bonding motifs that govern its self-assembly.

Solution-State Studies: Techniques such as NMR spectroscopy and dynamic light scattering could be used to investigate the formation of aggregates and self-assembled structures in solution.

Computational Modeling: Molecular modeling studies can be employed to predict and rationalize the preferred modes of self-assembly and the stability of different supramolecular architectures. The cooperative effects of hydrogen bonding in such systems can also be computationally explored. rsc.org

The ability of this compound to form predictable and stable supramolecular structures could open up possibilities for its use in materials science, for example, in the design of functional gels or crystalline materials with specific properties.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-(Benzenesulfinyl)propanamide derivatives?

A typical approach involves reacting benzenesulfonyl chloride derivatives with propanamide precursors under basic conditions. For example, sodium hydroxide can mediate the reaction between sulfonyl chlorides and amines or alkynes in solvents like dichloromethane or acetone/water mixtures. Purification often employs column chromatography (hexane/EtOAc gradients) or recrystallization from ethanol . Key considerations include stoichiometric control of reactants and catalysts (e.g., CuSO₄ for click chemistry) to minimize byproducts like unreacted intermediates or hydrolysis products.

Q. How is the structural characterization of this compound performed?

X-ray crystallography is pivotal for resolving molecular geometry and intermolecular interactions. For instance, space group determination (e.g., triclinic P1) and refinement using SHELXL provide lattice parameters (e.g., a = 7.74 Å, b = 8.35 Å) and hydrogen-bonding networks (N–H⋯O/N distances: ~2.97–3.06 Å) . Complementary techniques include NMR (¹H/¹³C for functional groups) and ESI-MS for molecular weight validation. Thermal analysis (melting points, e.g., 427 K) and elemental analysis (C/H/N percentages) further confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement for this compound analogs?

Discrepancies in R-factors or electron density maps may arise from twinning, disordered solvent, or absorption effects. Strategies include:

  • Using multi-scan absorption corrections (e.g., ABSCOR) during data collection .
  • Testing alternative space groups or refining against high-resolution data (θ > 25°).
  • Applying restraints/constraints for H-atom positions to reduce overparameterization . Software like SHELXPRO enables iterative refinement, while validation tools (e.g., PLATON) check for missed symmetry or voids.

Q. What experimental design considerations are critical for studying intermolecular interactions in this compound crystals?

Focus on:

  • Hydrogen bonding : Optimize crystallization conditions (e.g., solvent polarity) to enhance N–H⋯O/N interactions, which stabilize 1D chains or 3D networks .
  • π-π stacking : Measure centroid-to-centroid distances (e.g., ~3.7–3.8 Å) and dihedral angles (<5°) between aromatic rings using Mercury or Olex2 .
  • Temperature control : Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts, improving electron density maps for weak interactions (e.g., C–H⋯O) .

Q. How can reaction conditions be optimized to maximize yield and purity of this compound derivatives?

Key factors include:

  • Catalyst selection : Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) enhance azide-alkyne cycloaddition efficiency .
  • Solvent systems : Biphasic acetone/water mixtures improve click reaction kinetics .
  • Purification : Gradient column chromatography (hexane → EtOAc) removes unreacted sulfonyl chlorides, while recrystallization from ethanol eliminates polar byproducts .
  • Analytical monitoring : TLC and HPLC track reaction progress, ensuring intermediates (e.g., alkyne derivatives) are consumed before final isolation .

Methodological Notes

  • For biological activity studies, adapt protocols from Phloretamide derivatives (e.g., DPPH assays for antioxidant properties) .
  • Computational tools (e.g., Gaussian for logP predictions) supplement experimental physicochemical profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.